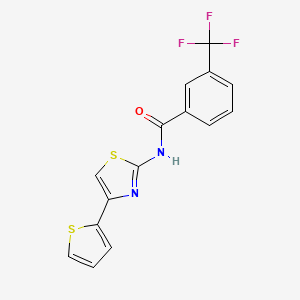

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a trifluoromethyl group at the 3-position. The benzamide moiety is linked to a thiazole ring, which is further functionalized with a thiophen-2-yl group at the 4-position. Thiazole and thiophene rings are pharmacophoric motifs known for their roles in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The trifluoromethyl group contributes to metabolic stability and lipophilicity, influencing pharmacokinetic profiles .

Properties

IUPAC Name |

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS2/c16-15(17,18)10-4-1-3-9(7-10)13(21)20-14-19-11(8-23-14)12-5-2-6-22-12/h1-8H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKJVRQFLUCDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving thiourea and α-haloketones. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The trifluoromethyl group is often incorporated using trifluoromethylation reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and heterocyclic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide exhibit significant antimicrobial properties:

- Mechanism of Action : These compounds often inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cell wall synthesis.

- In Vitro Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have shown that these compounds can induce cytotoxicity, making them candidates for further development as anticancer agents .

- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to targets like dihydrofolate reductase, which is crucial for cancer cell proliferation .

Case Study: Antimicrobial Efficacy

A study synthesized several thiazole derivatives, including compounds related to this compound, and evaluated their antimicrobial activity using the turbidimetric method. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains .

Case Study: Anticancer Screening

Another research focused on synthesizing thiophene-based thiazole derivatives, including this compound, which were screened against various cancer cell lines. The findings revealed that some derivatives showed significant inhibition of cell growth compared to standard chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Physicochemical Properties

Table 2: Physical Data Comparison

- Key Observations: The trifluoromethyl group in the target compound likely increases lipophilicity compared to chloro-substituted analogs (e.g., compound).

Comparison with :

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a thiophene moiety, and a trifluoromethylbenzamide structure. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. The synthesis pathways often utilize various reagents and conditions that can affect yield and purity.

Table 1: Key Synthetic Pathways

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Thiazolidine + Aldehyde | Thiazole formation |

| 2 | Acylation | Acetic Acid + Bromine | Benzamide formation |

| 3 | Substitution | Trifluoromethylating agents | Final compound |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole derivatives were tested against common pathogens. The compound exhibited an IC50 value comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting tumor cell proliferation.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(4-(thiophen-2-yl)... | MCF-7 (Breast Cancer) | 12.5 |

| N-(4-(thiophen-2-yl)... | HeLa (Cervical Cancer) | 15.0 |

| Control (Doxorubicin) | MCF-7 | 8.0 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, contributing to cytotoxic effects.

Q & A

Q. What synthetic strategies are effective for constructing the thiazole core in this compound, and how do reaction conditions influence yield?

The thiazole ring is typically synthesized via cyclocondensation of α-haloketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) with thiourea derivatives. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity .

- Temperature : Reflux conditions (~80°C) optimize cyclization .

- Purification : Recrystallization from ethanol or methanol yields >95% purity . Example protocol: React α-haloketone (1 mmol) with thiourea (1.2 mmol) in ethanol under reflux for 4–6 hours, monitored by TLC (Rf = 0.5 in hexane:EtOAc 3:1) .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Confirms substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm; trifluoromethyl as a singlet near δ 3.8 ppm) .

- Mass spectrometry (MS) : Determines molecular weight (e.g., ESI-MS m/z: 381 [M+H]+ for analogs) .

- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .

Q. What in vitro models are suitable for initial biological screening?

- Anticancer activity : NCI-60 cell line panel (e.g., melanoma, breast cancer) with IC50 values calculated via MTT assays .

- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) assays to evaluate antimicrobial potential .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties?

- Lipophilicity : Introduce trifluoromethyl or morpholinosulfonyl groups to enhance blood-brain barrier penetration (logP increased by ~0.5–1.0 units) .

- Metabolic stability : Replace labile esters with stable amides; hepatic microsome assays (e.g., rat liver microsomes) quantify metabolic half-life .

- Solubility : PEGylation or formulation with cyclodextrins improves aqueous solubility (>50 μg/mL in PBS) .

Q. How to resolve discrepancies in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Compare IC50 values across studies using tools like GraphPad Prism to identify outliers .

Q. What computational methods predict target interactions?

- Molecular docking : AutoDock Vina or Glide models binding to kinase domains (e.g., EGFR or VEGFR-2) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .

- Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .

Q. How to address synthetic byproducts and improve purity?

- Byproduct identification : LC-MS detects unreacted intermediates (e.g., residual α-haloketones) .

- Mitigation : Use scavenger resins (e.g., polymer-bound thiourea) or gradient column chromatography (silica gel, 60–120 mesh) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.